molecular formula C10H11ClFN5O3 B1669196 Clofarabine CAS No. 123318-82-1

Clofarabine

Cat. No.: B1669196
CAS No.: 123318-82-1
M. Wt: 303.68 g/mol
InChI Key: WDDPHFBMKLOVOX-AYQXTPAHSA-N
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Description

Mechanism of Action

Target of Action

Clofarabine primarily targets two key enzymes: ribonucleotide reductase and DNA polymerase . Ribonucleotide reductase plays a crucial role in DNA synthesis by converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA . DNA polymerase, on the other hand, is responsible for synthesizing new DNA strands .

Mode of Action

this compound, a purine nucleoside antimetabolite, exerts its cytotoxic activity through a dual mechanism. Secondly, this compound is efficiently incorporated into DNA, where it inhibits DNA synthesis . This dual action disrupts DNA replication and repair, leading to cell death .

Biochemical Pathways

this compound is transported into cells, where it is sequentially metabolized to the active 5’-monophosphate metabolite by deoxycytidine kinase and mono- and di-phospho-kinases . The active metabolite, this compound triphosphate, inhibits ribonucleotide reductase and gets incorporated into DNA, disrupting DNA synthesis .

Pharmacokinetics

The recommended dose of this compound for adult acute leukemia (40 mg/m^2/day × 5 days) results in plasma levels of around 1 μM . The accumulation of this compound triphosphate in circulating leukemia cells is dose-dependent, with a long half-life . This is particularly the case in responders, resulting in incremental increases in this compound triphosphate with every daily infusion of the drug .

Result of Action

The incorporation of this compound into DNA and the subsequent inhibition of DNA synthesis result in the disruption of DNA function . This leads to the induction of apoptosis, or programmed cell death . The cytotoxic activity of this compound has been observed in lymphoid malignancies, and its clinical efficacy has primarily been observed in acute leukemias .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the intracellular environment, including the availability of deoxycytidine kinase and other kinases necessary for the activation of this compound, can affect the drug’s action . Additionally, the drug’s efficacy may vary depending on the patient’s overall health, age, and the specific type of leukemia

Biochemical Analysis

Biochemical Properties

Clofarabine plays a significant role in biochemical reactions by inhibiting ribonucleotide reductase and incorporating itself into DNA, thereby inhibiting DNA synthesis . It interacts with several enzymes and proteins, including deoxycytidine kinase, which phosphorylates this compound to its active triphosphate form . This active form inhibits ribonucleotide reductase, an enzyme crucial for maintaining intracellular nucleoside pools . Additionally, this compound’s incorporation into DNA disrupts DNA synthesis and repair, leading to cell death .

Cellular Effects

This compound exerts cytotoxic effects on various cell types, particularly leukemic cells . It inhibits DNA synthesis and repair, leading to apoptosis in rapidly dividing cells . This compound also affects cell signaling pathways and gene expression by inducing DNA damage and activating apoptotic pathways . In bone marrow cells, this compound can cause suppression, leading to decreased production of red blood cells, white blood cells, and platelets .

Molecular Mechanism

At the molecular level, this compound is transported into cells via both diffusion and facilitated diffusion . Once inside the cell, it is phosphorylated by deoxycytidine kinase to form this compound monophosphate, which is further phosphorylated to its active triphosphate form . This compound triphosphate inhibits ribonucleotide reductase and is incorporated into DNA, disrupting DNA synthesis and repair . This leads to the activation of apoptotic pathways and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates immediate and long-lasting inhibition of DNA synthesis . Its stability and degradation over time have been studied, showing that this compound triphosphate accumulates in circulating leukemia cells with a long half-life . This accumulation leads to incremental increases in its concentration with each daily infusion, enhancing its cytotoxic effects . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, this compound can cause toxic effects such as bone marrow suppression, leading to severe infections, bleeding, and anemia . Threshold effects observed in these studies indicate that careful dosage management is crucial to minimize adverse effects while maximizing therapeutic efficacy .

Metabolic Pathways

This compound is metabolized primarily through phosphorylation by deoxycytidine kinase to form this compound monophosphate, which is further phosphorylated to its active triphosphate form . This active form inhibits ribonucleotide reductase and is incorporated into DNA . The metabolic pathways involved in this compound’s activation and action include interactions with various enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and nucleotide levels within the cell .

Transport and Distribution

This compound is transported into cells via human equilibrative nucleoside transporters (hENT1 and hENT2) and human concentrative nucleoside transporter 2 (hCNT2) . Once inside the cell, it is phosphorylated to its active form and distributed within the cell . This compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins . Its accumulation in leukemic cells enhances its cytotoxic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis and repair . The active triphosphate form of this compound is incorporated into DNA, disrupting replication and repair processes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus . The disruption of DNA function within the nucleus leads to the activation of apoptotic pathways and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofarabine is synthesized through a multi-step process involving the halogenation of purine nucleosides. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and achieve pharmaceutical-grade quality .

Chemical Reactions Analysis

Types of Reactions: Clofarabine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and modified nucleosides that retain or enhance the biological activity of this compound .

Scientific Research Applications

Clofarabine has a wide range of scientific research applications:

Comparison with Similar Compounds

Clofarabine’s unique properties and broad range of applications make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPHFBMKLOVOX-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046437
Record name Clofarabine
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Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.89e+00 g/L
Record name Clofarabine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death.
Record name Clofarabine
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CAS No.

123318-82-1
Record name Clofarabine
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Record name Clofarabine
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Record name Clofarabine
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Record name (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
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Record name CLOFARABINE
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Record name Clofarabine
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URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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